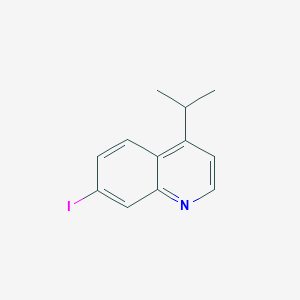
7-Iodo-4-isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-4-isopropylquinoline: is a quinoline derivative characterized by the presence of an iodine atom at the 7th position and an isopropyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-isopropylquinoline can be achieved through various methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed:
Substitution Reactions: Formation of 7-substituted-4-isopropylquinoline derivatives.
Oxidation Reactions: Formation of 4-isopropylquinoline ketones or alcohols.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Iodo-4-isopropylquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents on the quinoline ring.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promising activity against various bacterial and fungal strains.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, are investigated for their role as antimalarial, antiviral, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 7-Iodo-4-isopropylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Iodoquinoline: Similar structure but lacks the isopropyl group.
7-Bromo-4-isopropylquinoline: Similar structure but with a bromine atom instead of iodine.
4-Isopropylquinoline: Lacks the iodine atom at the 7th position.
Uniqueness: 7-Iodo-4-isopropylquinoline is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Eigenschaften
Molekularformel |
C12H12IN |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
7-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI-Schlüssel |
UOCAWLORRSUDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


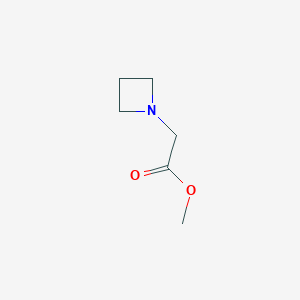
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
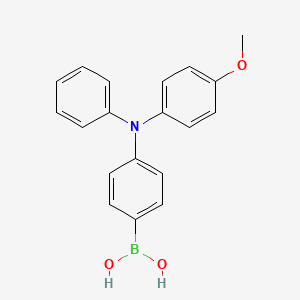

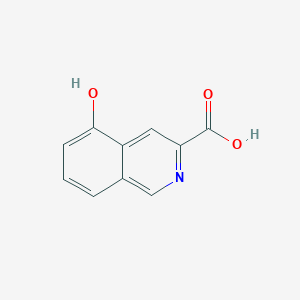

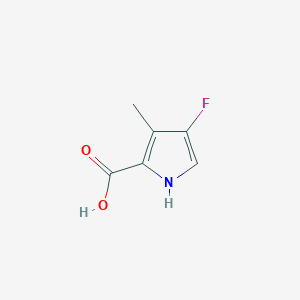
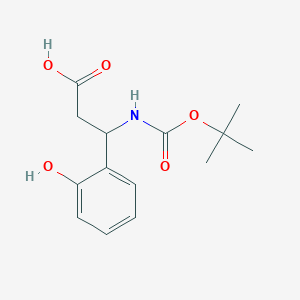
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
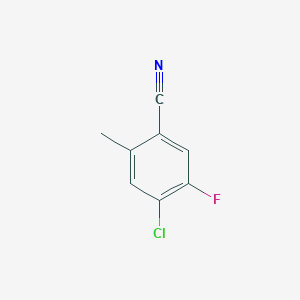
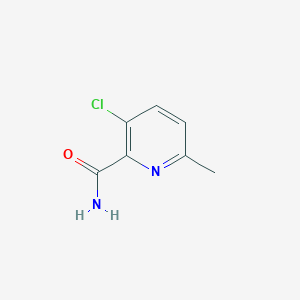

![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
